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Compound of Interest

Compound Name: Iodoethane-2-13C

CAS No.: 54073-41-5

Cat. No.: B1600969 Get Quote

C (

-

-I vs

-

-I clarification below) Target Audience: Medicinal Chemists, DMPK Scientists, Structural
Biologists[1]

Abstract
This guide details the experimental protocols for synthesizing ethyl ethers and esters using

Iodoethane-2-

C (Ethyl iodide-2-

C).[1] Unlike standard alkylations, reactions involving volatile, isotopically labeled electrophiles
require stringent control over stoichiometry, temperature, and system containment to maximize
isotopic incorporation and minimize financial loss.[1] We present optimized conditions for
phenols, aliphatic alcohols, and carboxylic acids, emphasizing the use of sealed-vessel
chemistry to mitigate the volatility of ethyl iodide (bp 69–73 °C).
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The Reagent: Iodoethane-2- C
In IUPAC nomenclature for haloalkanes, the carbon attached to the halogen is C1. Therefore,

Iodoethane-2-

C refers to the isotopologue where the terminal methyl group is labeled:

Upon O-alkylation, this introduces a labeled ethyl group where the label is distal to the oxygen:

Key Physical Properties:

Boiling Point: 69–73 °C (Volatile)[1]

Density: ~1.98 g/mL (Dense organic layer)[1]

Stability: Stabilized with copper; light-sensitive (store in amber/foil).[1]

Strategic Reaction Design
The primary challenge with Iodoethane-2-

C is its volatility.[1] Standard reflux conditions in open vessels often lead to the loss of the
expensive labeled reagent before the slow

reaction is complete.

The "Closed System" Imperative: To ensure >95% incorporation of the label, we recommend

sealed pressure tubes or septum-sealed crimp vials rather than standard reflux condensers.

This allows heating to 60–80 °C without evaporative loss.[1]

Decision Matrix: Selecting Reaction Conditions
The choice of base and solvent depends heavily on the acidity (pKa) of the substrate.
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Substrate Type

Phenol
(pKa ~10)

Carboxylic Acid
(pKa ~4-5)

Aliphatic Alcohol
(pKa ~16-18)

Method A:
Cs2CO3 or K2CO3

Acetone or ACN
(Mild Base)

Preferred

Method B:
Cs2CO3 or K2CO3

DMF
(Mild Base)

Preferred

Method C:
NaH or KOtBu
THF or DMF

(Strong Base)

Required

Click to download full resolution via product page

Figure 1: Decision tree for selecting O-alkylation conditions based on substrate acidity.

Experimental Protocols
Method A: Phenolic O-Alkylation (The "Gold Standard")
Best for: Tyrosine residues, drug scaffolds (e.g., morphine derivatives), polyphenols.

Rationale: Phenols are acidic enough to be deprotonated by carbonate bases.[1] Cesium

carbonate (

) is preferred over Potassium carbonate (

) because the larger cesium cation improves the solubility of the phenoxide in organic solvents
(the "Cesium Effect"), accelerating the reaction at lower temperatures to preserve the volatile
label.

Protocol:

Setup: Use a dry borosilicate glass pressure tube with a Teflon screw cap.[1]

Reagents:

Substrate (Phenol): 1.0 equivalent[1]
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Base:

(1.5 – 2.0 equivalents)[1]

Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (0.1 M concentration relative to

substrate).[1]

Label: Iodoethane-2-

C (1.1 – 1.2 equivalents).[1]

Procedure:

Add Phenol, Base, and Solvent to the tube.[1] Stir for 15 minutes at Room Temperature

(RT) to generate the phenoxide anion.

Add Iodoethane-2-

C via syringe.[1] Tip: Weigh the syringe before and after to confirm exact mass added.

Seal the tube tightly.[1]

Heat to 50–60 °C in an oil block. (Do not exceed 80 °C to avoid over-pressurizing).[1]

Monitor by TLC or LCMS.[1] Reaction typically completes in 4–12 hours.[1]

Workup:

Cool to RT. Filter off solid inorganic salts.[1]

Concentrate filtrate carefully (rotary evaporator, bath < 30 °C, > 200 mbar) to avoid losing

volatile product if the ether is low MW. If the product is large, standard concentration is

fine.[1]

Method B: Esterification of Carboxylic Acids
Best for: Fatty acids, NSAIDs (e.g., Ibuprofen ethyl ester).
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Rationale: Carboxylates are weak nucleophiles.[1] Polar aprotic solvents (DMF) are required to

separate the ion pair and boost reactivity.[1]

Protocol:

Reagents:

Substrate (Acid): 1.0 eq[1]

Base:

(1.5 eq) or

(1.2 eq)[1]

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Label: Iodoethane-2-

C (1.2 eq).[1]

Procedure:

Combine Acid and Base in DMF in a septum-capped vial. Stir 30 min.

Inject Iodoethane-2-

C.[1][2]

Stir at Room Temperature for 12–24 hours.

Note: Heating is rarely needed for esters in DMF and increases the risk of hydrolysis or

reagent loss.

Workup:

Dilute with Ethyl Acetate/Water.[1] Wash organic layer extensively with water/brine to

remove DMF.[1] Dry over

.[1]
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Method C: Aliphatic Alcohol O-Alkylation (Williamson
Ether Synthesis)
Best for: Primary/Secondary alcohols, sugars, sterols.

Rationale: Alcohols (pKa 16+) require strong deprotonation.[1] Sodium Hydride (NaH) is

standard.[1] The reaction produces

gas, so pressure tubes cannot be sealed immediately.[1]

Protocol:

Setup: Two-neck flask (or vial with septum and vent needle) under Argon/Nitrogen.

Reagents:

Substrate (Alcohol): 1.0 eq[1]

Base: NaH (60% dispersion in oil, 1.2 – 1.5 eq).[1] Wash oil with hexane if necessary.

Solvent: Anhydrous THF or DMF.[1]

Label: Iodoethane-2-

C (1.5 eq).[1]

Procedure:

Suspend NaH in cold THF (0 °C).

Add Alcohol dropwise.[1] Allow evolution of

gas to cease (bubbling stops ~30 min).

Crucial Step: Once deprotonation is complete, add Iodoethane-2-

C.[1]
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If using THF: Warm to mild reflux (50 °C) with an efficient condenser (dry ice/acetone

condenser is ideal) OR seal the vessel only after gas evolution has completely stopped.[1]

If using DMF: Reaction often proceeds at RT.[1]

Quench:

Cool to 0 °C. Carefully add Methanol or Water to quench excess NaH.[1]

Analytical Validation (QC)
Verifying the incorporation of the

C label is critical.

Mass Spectrometry[1][4][5]
Expected Shift: The molecular weight will increase by +1 Da relative to the unlabeled ether

(M+1).

Isotopic Pattern: The M+1 peak intensity will be dominant (approaching 100% relative

abundance), unlike the natural 1.1%

C abundance.

NMR Spectroscopy
The label is at the terminal methyl position:

.
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Nucleus
Signal
Characteristic

Approximate Shift (

)

Coupling
Constants (

)

C NMR

Diagnostic Singlet (or

doublet if coupled to

other

C)

14.0 – 16.0 ppm

Enhanced intensity

>100x vs natural

abundance.[1]

H NMR
Methyl Protons

(Terminal)
1.2 – 1.4 ppm

Doublet of Triplets (or

broad doublet).[1]

Large

.

H NMR

Methylene Protons (

)
3.9 – 4.2 ppm

Shows small

coupling to the label

(~4-6 Hz).[1]

Interpretation: In the

H NMR, the methyl signal will appear "split" by the large one-bond coupling to the

C nucleus (

). This is the definitive proof of label integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Iodoethane | CH3CH2I | CID 6340 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Iodoethane-2-13C | C2H5I | CID 12208634 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Precision O-Alkylation with
Iodoethane-2- C]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600969#o-alkylation-reaction-conditions-with-
iodoethane-2-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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